molecular formula C20H17FN4O2S B2756355 2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-95-9

2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2756355
CAS RN: 941967-95-9
M. Wt: 396.44
InChI Key: QJVHRPSJKZLXSZ-UHFFFAOYSA-N
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Description

Thiazole compounds have been of great interest due to their protective effect against certain diseases . For instance, a similar compound, “2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid”, has been documented for its antioxidant and free radical scavenging activities .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study by Jeankumar et al. (2013) explored the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors, including a compound structurally related to 2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide. This compound demonstrated promising activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and exhibited antituberculosis activity, indicating its potential in treating tuberculosis infections (Jeankumar et al., 2013).

Anticancer Activity

Research by Hammam et al. (2005) involved the synthesis of fluoro-substituted benzo[b]pyran derivatives, closely related to the compound . These derivatives showed significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting potential applications in cancer therapy (Hammam et al., 2005).

Antibacterial Activity

A study by Asahina et al. (2008) on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share a structural resemblance with the compound , demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This suggests potential use of similar compounds in antibacterial therapies (Asahina et al., 2008).

Antiviral Drug Discovery

De Clercq (2009) reviewed antiviral drug discovery, highlighting the significance of compounds structurally related to the one . The review discussed the potential of such compounds in developing new treatments for viral infections, including dengue fever and HIV (De Clercq, 2009).

Molecular Structure Analysis

Saeed et al. (2010) conducted a study on a compound with a similar structure, focusing on its crystal X-ray diffraction structure and vibrational properties. This research provides insights into the molecular structure, which is crucial for understanding the compound's interactions and potential applications in various fields (Saeed et al., 2010).

Antimicrobial and Antitumor Studies

Xun-Zhong et al. (2020) investigated Zinc(II) complexes with pyridine thiazole derivatives, similar to the compound . Their studies revealed that these complexes exhibit significant antimicrobial and antitumor activities, suggesting their potential in developing new therapeutic agents (Xun-Zhong et al., 2020).

Mechanism of Action

Target of Action

Thiazole compounds, in general, have been shown to exhibit protective effects against diabetes mellitus (dm) .

Mode of Action

It has been suggested that thiazole derivatives can ameliorate hyperglycemia, insulin sensitivity, lipid profile, and inflammatory and oxidative stress markers .

Biochemical Pathways

The compound appears to influence several biochemical pathways related to glucose metabolism, lipid metabolism, and inflammation. It has been shown to reverse increased levels of serum glucose, insulin, and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), as well as lipid and pro-inflammatory cytokines . It also seems to attenuate oxidative stress markers by increasing levels of glutathione (GSH), catalase (CAT), superoxide dismutase (SOD), and lowering the level of malondialdehyde (MDA) .

Pharmacokinetics

The compound’s effects on hyperglycemia, insulin sensitivity, and lipid profile were observed after administration for 4 weeks , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The compound appears to have multiple effects at the molecular and cellular levels. It has been shown to reverse increased levels of several biochemical markers, suggesting it may improve insulin sensitivity and lipid profile . It also appears to protect against hepatic and renal injury, as indicated by the restoration of the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine (CRE), and uric acid .

Action Environment

It’s worth noting that the compound was administered in an animal model of type 2 diabetes mellitus (t2dm), which was induced using streptozotocin . This suggests that the compound’s action may be influenced by the metabolic and physiological environment associated with this disease model.

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-13-6-4-12(5-7-13)18(26)25-20-24-17-15(8-9-16(17)28-20)19(27)23-11-14-3-1-2-10-22-14/h1-7,10,15H,8-9,11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHRPSJKZLXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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